1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine
Description
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine is a heterocyclic compound featuring a thiazole core substituted with a hydrazinyl group at position 2 and an N,N-dimethylmethanamine moiety at position 5. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, provides a rigid scaffold for molecular interactions.
Properties
Molecular Formula |
C6H12N4S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
1-(2-hydrazinyl-1,3-thiazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H12N4S/c1-10(2)4-5-3-8-6(9-7)11-5/h3H,4,7H2,1-2H3,(H,8,9) |
InChI Key |
IFBUYSFIRUIFEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CN=C(S1)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the hydrazine and dimethylmethanamine groups. One common synthetic route starts with the reaction of a substituted thiourea with α-haloketones to form the thiazole ring. The hydrazine group can then be introduced through nucleophilic substitution reactions, and the dimethylmethanamine group can be added via reductive amination .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiazole ring can also interact with biological receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-Hydrazinylthiazol-5-yl)-N,N-dimethylmethanamine with structurally or functionally related compounds, highlighting key differences in structure, activity, and physicochemical properties.
Notes:
- Molecular weight : The target compound’s approximate molecular weight is inferred from its formula (C₆H₁₁N₅S).
- Solubility : Thiazole’s aromaticity may reduce solubility compared to dimethylmethanamine-containing dioxanes () or indoles (). Hydrazinyl groups could enhance water solubility via hydrogen bonding .
- Biological Activity: Adinazolam (): The benzodiazepine core targets GABA receptors, unlike the thiazole-hydrazinyl system, which may engage different receptors (e.g., TAAR1 or ion channels) . Muscarinic Antagonists (): The 1,4-dioxane scaffold optimizes lipophilicity for membrane penetration, whereas the thiazole-hydrazinyl group may favor polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
